1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C8H6F3N3S. It is known for its unique structure, which includes a cyano group, a trifluoromethylthio group, and a hydrazine moiety.
Preparation Methods
The synthesis of 1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3-cyano-2-(trifluoromethylthio)benzaldehyde with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets. The cyano and trifluoromethylthio groups play a crucial role in its reactivity and binding affinity. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
1-(3-Cyano-2-(trifluoromethylthio)phenyl)hydrazine can be compared with similar compounds such as:
- 1-(4-Cyano-3-(trifluoromethylthio)phenyl)hydrazine
- 3-(Trifluoromethyl)phenyl isocyanate
These compounds share structural similarities but differ in their specific functional groups and reactivity. The presence of the hydrazine moiety in this compound makes it unique, offering distinct chemical and biological properties .
Properties
Molecular Formula |
C8H6F3N3S |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-hydrazinyl-2-(trifluoromethylsulfanyl)benzonitrile |
InChI |
InChI=1S/C8H6F3N3S/c9-8(10,11)15-7-5(4-12)2-1-3-6(7)14-13/h1-3,14H,13H2 |
InChI Key |
XKYXYDKXTUKGKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)NN)SC(F)(F)F)C#N |
Origin of Product |
United States |
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